Cyclopentyl butyrate
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Overview
Description
Cyclopentyl butyrate is an organic compound with the molecular formula C₉H₁₆O₂. It is an ester formed from cyclopentanol and butyric acid. This compound is known for its pleasant fruity odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl butyrate can be synthesized through the esterification reaction between cyclopentanol and butyric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
Cyclopentanol+Butyric Acid→Cyclopentyl Butyrate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester. Additionally, biocatalytic methods using enzymes have been explored for the production of esters, offering a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into cyclopentanol and butyric acid.
Oxidation: The ester can undergo oxidation reactions to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can yield cyclopentanol and butyric acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Cyclopentanol and butyric acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Cyclopentanol and butyric acid.
Scientific Research Applications
Cyclopentyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of cyclopentyl butyrate primarily involves its interaction with biological molecules through ester bonds. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Another ester with similar properties but derived from acetic acid.
Cyclopentyl propionate: An ester formed from propionic acid, with similar applications in fragrances and flavors.
Uniqueness
Cyclopentyl butyrate is unique due to its specific ester linkage between cyclopentanol and butyric acid, which imparts distinct chemical and physical properties. Its pleasant fruity odor and stability make it particularly valuable in the flavor and fragrance industries .
Properties
CAS No. |
6290-13-7 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
cyclopentyl butanoate |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(10)11-8-6-3-4-7-8/h8H,2-7H2,1H3 |
InChI Key |
OZORRWASBYZFPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CCCC1 |
Origin of Product |
United States |
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